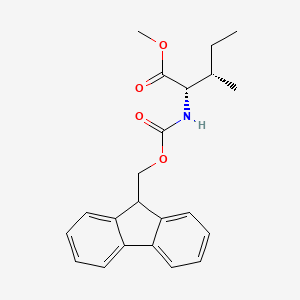

N-Fmoc-L-Isoleucine methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Fmoc-L-Isoleucine methyl ester” is a derivative of L-isoleucine . It is a compound with the molecular formula C22H25NO4 . The compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “N-Fmoc-L-Isoleucine methyl ester” involves the use of the Fmoc group. The Fmoc group is rapidly removed by base . A mild method for an efficient removal of the fluorenylmethoxycarbonyl (Fmoc) group in ionic liquid was developed . The procedure works well even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups and of N-alkylated amino acid methyl esters .Molecular Structure Analysis

The molecular structure of “N-Fmoc-L-Isoleucine methyl ester” is represented by the molecular formula C22H25NO4 . The compound has a molecular weight of 367.44 g/mol .Chemical Reactions Analysis

The chemical reactions involving “N-Fmoc-L-Isoleucine methyl ester” include the removal of the Fmoc group. This process is facilitated by the use of a weak base such as triethylamine . The reaction conditions have been optimized for a broad scope of amino esters .Physical And Chemical Properties Analysis

“N-Fmoc-L-Isoleucine methyl ester” is a white powder with a melting point of 168 - 176 ºC . The compound has a molecular weight of 367.44 g/mol .Aplicaciones Científicas De Investigación

Peptide Synthesis and Solid-Phase Peptide Chemistry

N-Fmoc-L-Isoleucine methyl ester serves as a valuable building block in solid-phase peptide synthesis (SPPS). Here’s how it contributes:

Azide Formation: N-Fmoc-L-Isoleucine methyl ester can be converted to its azide form, which acts as a coupling agent in peptide bond formation. These Fmoc amino acid azides are stable and useful for constructing complex peptide sequences .

Phototheranostics and Fluorescent Probes

Small organic molecules, including N-Fmoc-L-Isoleucine methyl ester, have gained attention for their photophysical properties. In particular:

- Near-Infrared (NIR) Fluorophores : Researchers explore NIR-II fluorophores for high-resolution imaging and phototheranostics. While not directly mentioned for this compound, the field of small organic molecule-based NIR-II fluorophores is promising .

Chemical Synthesis and Derivatives

Beyond peptide synthesis, N-Fmoc-L-Isoleucine methyl ester derivatives find applications in chemical synthesis:

- 3-Methyl-2-(4-nitro-imidazol-1-yl)-pentanoic Acid Methyl Ester : This derivative can be synthesized from N-Fmoc-L-Isoleucine methyl ester and has potential applications in drug discovery or chemical biology .

Ionic Liquid-Based Fmoc Deprotection

Ionic liquids have emerged as alternative solvents for peptide synthesis. Although not directly related to N-Fmoc-L-Isoleucine methyl ester, research on efficient Fmoc removal in ionic liquids provides insights into improving SPPS .

Combinatorial Science and High-Throughput Screening

Although not directly linked to N-Fmoc-L-Isoleucine methyl ester, combinatorial science involves synthesizing and screening large libraries of compounds. Researchers explore diverse structures for various applications, including drug discovery .

Mecanismo De Acción

Target of Action

N-Fmoc-L-Isoleucine methyl ester, also known as methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate, is primarily used as a building block in the synthesis of peptides .

Mode of Action

The mode of action of N-Fmoc-L-Isoleucine methyl ester involves its incorporation into peptide chains. The fluorenylmethoxycarbonyl (Fmoc) group of the compound is a protecting group that prevents unwanted side reactions during peptide synthesis . The Fmoc group can be removed under basic conditions, allowing the free amine group of the amino acid to participate in peptide bond formation .

Action Environment

The action of N-Fmoc-L-Isoleucine methyl ester is typically carried out in a controlled laboratory environment during peptide synthesis. Factors such as pH, temperature, and the presence of other reagents can influence the efficiency of Fmoc deprotection and peptide bond formation . The stability of the compound can also be affected by these factors.

Direcciones Futuras

The future directions for “N-Fmoc-L-Isoleucine methyl ester” involve the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the synthesis of a fully deprotected DNA-decamer conjugate .

Propiedades

IUPAC Name |

methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)26-3)23-22(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,23,25)/t14-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDWGJXDOVAEEJ-XOBRGWDASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2608630.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2608631.png)

![methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B2608635.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2608636.png)

![{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2608639.png)

![N-(2-ethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2608640.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2608645.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2608648.png)